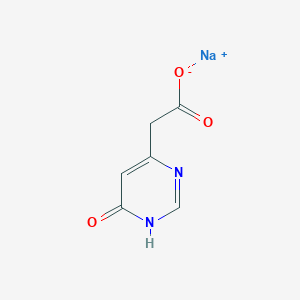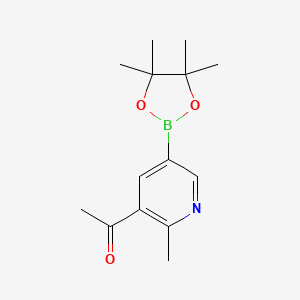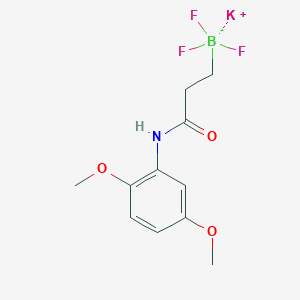
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a trifluoroborate group, making it a valuable reagent in organic synthesis and other applications.
Vorbereitungsmethoden
The synthesis of Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 2,5-dimethoxyaniline with a suitable boron-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium(II) acetate. The process may also involve the use of potassium carbonate as a base to facilitate the formation of the trifluoroborate group .
Analyse Chemischer Reaktionen
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as palladium(II) acetate, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to be used in the study of biological systems, including enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development and the study of pharmacokinetics, is ongoing.
Wirkmechanismus
The mechanism of action of Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate involves its interaction with various molecular targets. The trifluoroborate group can participate in nucleophilic substitution reactions, allowing the compound to modify other molecules. This reactivity is crucial for its role in organic synthesis and other applications. The specific pathways involved depend on the context of its use, such as the type of reaction and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate can be compared with other similar compounds, such as:
Potassium (3-methylthiophenyl)trifluoroborate: This compound is also used in organic synthesis and has similar reactivity but differs in its functional groups, which can affect its applications.
2,5-Dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines: These compounds share structural similarities but are primarily studied for their pharmacological effects rather than their use in organic synthesis.
The uniqueness of this compound lies in its combination of the trifluoroborate group with the 2,5-dimethoxyphenylamino moiety, making it a versatile reagent in various fields of research.
Eigenschaften
Molekularformel |
C11H14BF3KNO3 |
|---|---|
Molekulargewicht |
315.14 g/mol |
IUPAC-Name |
potassium;[3-(2,5-dimethoxyanilino)-3-oxopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C11H14BF3NO3.K/c1-18-8-3-4-10(19-2)9(7-8)16-11(17)5-6-12(13,14)15;/h3-4,7H,5-6H2,1-2H3,(H,16,17);/q-1;+1 |
InChI-Schlüssel |
YKTUZYSLMXIYKG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CCC(=O)NC1=C(C=CC(=C1)OC)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


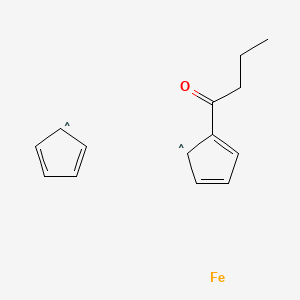
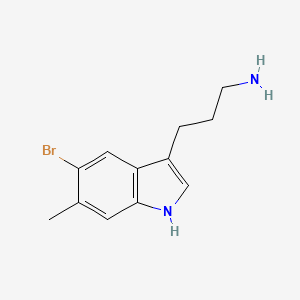
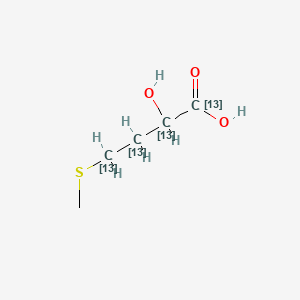
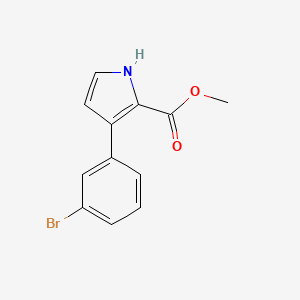

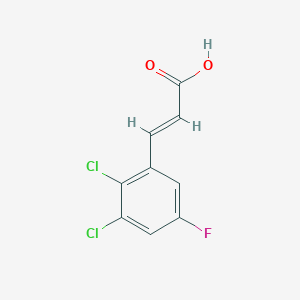
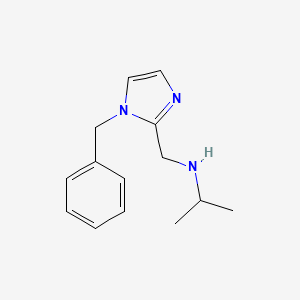

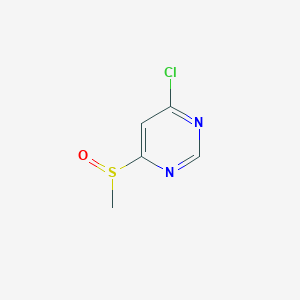
![2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B13727315.png)
